REACTION_CXSMILES
|
Cl.Cl.[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2[C:25](=[O:26])[CH:24]3[C:27]([CH3:29])([CH3:28])[C:21]([CH3:30])([CH2:22][CH2:23]3)[C:20]2=[O:31])[CH2:11][CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2[C:25](=[O:26])[CH:24]3[C:27]([CH3:28])([CH3:29])[C:21]([CH3:30])([CH2:22][CH2:23]3)[C:20]2=[O:31])[CH2:13][CH2:14]1 |f:0.1.2,3.4|
|
Name
|
compound I
|
Quantity
|
0.399 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(C2(CCC(C1=O)C2(C)C)C)=O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
same solvent
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was thoroughly mixed
|
Type
|
FILTRATION
|
Details
|
The precipitated ditosylate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(C2(CCC(C1=O)C2(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.742 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 186.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |